molecular formula C19H14FN3OS B2492459 N-(4-fluoro-3-methylphenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 1112385-27-9

N-(4-fluoro-3-methylphenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2492459
CAS No.: 1112385-27-9
M. Wt: 351.4
InChI Key: UYUNENXDAQOSEV-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-methylphenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide is a thieno[2,3-b]pyridine derivative characterized by a fluorine-substituted aromatic ring at the 4-fluoro-3-methylphenyl position and a pyrrole moiety at the 3-position. Its structural uniqueness lies in the combination of electron-withdrawing (fluoro) and electron-donating (methyl) groups on the phenyl ring, as well as the planar pyrrole system, which may influence molecular interactions with biological targets .

Properties

IUPAC Name

N-(4-fluoro-3-methylphenyl)-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3OS/c1-12-11-13(6-7-15(12)20)22-18(24)17-16(23-9-2-3-10-23)14-5-4-8-21-19(14)25-17/h2-11H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUNENXDAQOSEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=C(C3=C(S2)N=CC=C3)N4C=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluoro-3-methylphenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C15H14FN3OS
  • Molecular Weight : 301.35 g/mol
  • CAS Number : 1112385-27-9

Research indicates that this compound may exert its biological effects through multiple mechanisms, including:

  • Inhibition of Kinases : It has been shown to inhibit specific kinases involved in cancer cell proliferation.
  • Antiviral Activity : The compound exhibits antiviral properties, potentially targeting viral replication processes.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound:

  • Cell Line Studies : In vitro studies demonstrated significant cytotoxicity against various cancer cell lines:
    • MCF-7 (Breast Cancer) : IC50 = 0.46 ± 0.04 µM
    • NCI-H460 (Lung Cancer) : IC50 = 0.39 ± 0.06 µM
    • HeLa (Cervical Cancer) : IC50 = 7.01 ± 0.60 µM
  • Mechanism of Action :
    • Induces apoptosis and inhibits cell cycle progression.
    • Affects pathways related to angiogenesis and metastasis.

Antiviral Activity

The compound has also been studied for its antiviral properties:

  • Inhibition of Viral Replication : Research indicates that it may inhibit the replication of certain viruses by interfering with their life cycle.
  • Selectivity Index : The selectivity index for antiviral activity was found to be favorable compared to other compounds in similar classes.

Data Tables

Activity Type Cell Line IC50 (µM) Mechanism of Action
AnticancerMCF-70.46 ± 0.04Apoptosis induction
AnticancerNCI-H4600.39 ± 0.06Cell cycle inhibition
AnticancerHeLa7.01 ± 0.60Inhibition of angiogenesis
AntiviralViral ModelNot SpecifiedReplication inhibition

Case Study 1: Anticancer Efficacy in Mice

A preclinical study involved administering varying doses of this compound to mice implanted with MCF-7 tumors. The results showed a dose-dependent reduction in tumor size compared to the control group.

Case Study 2: Antiviral Activity Assessment

In another study, the compound was tested against a viral model known for its resistance to standard antiviral therapies. The results indicated a significant reduction in viral load, suggesting its potential as an antiviral agent.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Activity: The target compound’s pyrrole group may enhance π-π stacking interactions compared to cyano or sulfonyl groups in other derivatives .

Synthetic Efficiency: Yields for antiplasmodial thieno[2,3-b]pyridines vary widely (37–87%), suggesting that the target compound’s synthesis may require optimization, particularly if pyrrole incorporation affects reactivity .

Lipophilicity and Target Engagement :

  • Cycloalkyl or adamantane substituents (e.g., ) significantly increase lipophilicity, aiding penetration into hydrophobic enzyme pockets (e.g., pi-PLC). The target compound’s pyrrole, while planar, may offer moderate lipophilicity compared to bulkier groups .

Physicochemical and Crystallographic Insights

  • Melting Points and Solubility : The antiplasmodial compound in has a high melting point (255–256°C), likely due to strong intermolecular forces. The target compound’s melting point and solubility may depend on pyrrole-induced crystallinity.
  • Crystal Packing : The 3.89° dihedral angle in minimizes steric strain, whereas the target compound’s substituents may alter packing efficiency, affecting bioavailability.

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